molecular formula C12H13NO2 B1397988 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one CAS No. 120039-18-1

8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

Cat. No. B1397988
M. Wt: 203.24 g/mol
InChI Key: BDKNXHUFOFANTF-UHFFFAOYSA-N
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Description

8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one, also referred to as 8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one, is a small molecule characterized by a bicyclic structure with two nitrogen atoms and two oxygen atoms. This compound has been extensively studied due to its potential applications in the fields of drug discovery, medicinal chemistry, and biochemistry. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects. The mechanism of action and biochemical and physiological effects of 8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one are not fully understood, but research has provided insight into its potential therapeutic applications.

Scientific Research Applications

Chemistry and Biological Activity

Benzazepines, including derivatives like 3-benzazepines, have been studied for their structure-activity relationships. Research indicates that certain 3-benzazepines exhibit cytotoxicity towards human leukemia cells, suggesting potential in cancer therapy. These compounds can produce radicals and enhance the decay of ascorbic acid in brain homogenate, indicating their reactivity and possible application in neurological studies. Moreover, some 3-benzazepines have shown the ability to inhibit the multidrug resistance P-glycoprotein efflux pump, highlighting their potential in overcoming drug resistance in cancer treatment (Kawase, Saito, & Motohashi, 2000).

Pharmacological Properties

The pharmacological landscape of benzazepines is enriched by compounds like osthole, which, although structurally distinct, shares some similarities with benzazepine derivatives in terms of biological activity. Osthole has demonstrated a range of pharmacological actions including neuroprotective, osteogenic, and immunomodulatory effects. Such multifaceted activities suggest that benzazepine derivatives could also possess broad pharmacological potentials, applicable in various therapeutic areas (Zhang, Leung, Cheung, & Chan, 2015).

Antimicrobial Potential

Benzofuran derivatives, closely related to benzazepines, have been identified as promising structures for antimicrobial therapy. Their unique structural features and broad array of biological activities make them valuable in drug discovery, especially in searching for efficient antimicrobial agents. This suggests that the structural framework of benzazepines, including compounds like 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one, could be explored for antimicrobial applications (Hiremathad et al., 2015).

properties

IUPAC Name

8-methoxy-3-methyl-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-6-5-9-3-4-11(15-2)7-10(9)8-12(13)14/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKNXHUFOFANTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(CC1=O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

Synthesis routes and methods I

Procedure details

Add concentrated HCl (3.5 L) to a solution of N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)-N-methylacetamide (790 g, 2.709 mol, 1.0 eq) dissolved in HOAc (3.5 L). Stir the mixture for 16 hours at room temperature. Dilute the reaction mixture with 4 L of dichloromethane and then quench slowly with 50% NaOH (4.0 L) over 2 hours. Separate the two layers. Collect the organic layer, dry over sodium sulfate and concentrate under vacuum to yield an off-white solid. The solid is put through a silica plug (1/1 hexanes/ethyl acetate) to obtain the product (Cmpd N, 460 g, 84% yield).
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Name
N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)-N-methylacetamide
Quantity
790 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cccc(CC(=O)N(C)CC(OC)OC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 2
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 3
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 4
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 5
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 6
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

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